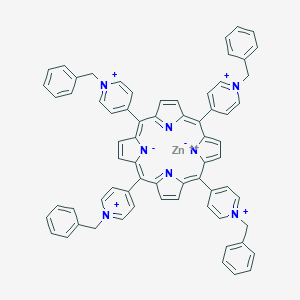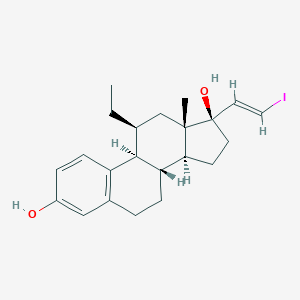
17-Iodovinyl-11-ethylestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Iodovinyl-11-ethylestradiol, commonly known as 17IVE2, is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects.
Mecanismo De Acción
17IVE2 binds to estrogen receptors with high affinity and activates them, leading to a cascade of downstream effects. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. In breast cancer cells, for example, it has been shown to have an anti-proliferative effect, while in osteoblasts, it has been shown to stimulate bone formation.
Efectos Bioquímicos Y Fisiológicos
17IVE2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate cell growth and differentiation, and regulate apoptosis. It has also been shown to have effects on lipid metabolism, glucose homeostasis, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 17IVE2 in lab experiments is its potency and selectivity for estrogen receptors. It has a higher binding affinity for estrogen receptors than natural estrogens such as estradiol. However, one limitation is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 17IVE2 may vary depending on the tissue and cell type being studied.
Direcciones Futuras
There are several future directions for research on 17IVE2. One area of interest is its potential use in the treatment of breast cancer. It has been shown to have anti-proliferative effects on breast cancer cells and may be a promising therapeutic agent. Another area of interest is its effects on the brain and nervous system. It has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 17IVE2, particularly at high concentrations.
Conclusion:
In conclusion, 17IVE2 is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It has a wide range of biological effects and has been used in studies investigating breast cancer, osteoporosis, cardiovascular disease, and the brain and nervous system. Its potency and selectivity for estrogen receptors make it a promising therapeutic agent, but further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of 17IVE2 involves the reaction of ethinyl estradiol with iodine in the presence of a palladium catalyst. The reaction proceeds via a vinyl iodide intermediate, which is then treated with triphenylphosphine to yield the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry.
Aplicaciones Científicas De Investigación
17IVE2 has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects. It has been used in studies investigating the role of estrogen receptors in breast cancer, osteoporosis, and cardiovascular disease. It has also been used in studies investigating the effects of estrogen on the brain and nervous system.
Propiedades
Número CAS |
149046-54-8 |
|---|---|
Nombre del producto |
17-Iodovinyl-11-ethylestradiol |
Fórmula molecular |
C22H29IO2 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(8S,9S,11S,13S,14S,17R)-11-ethyl-17-[(E)-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H29IO2/c1-3-14-13-21(2)19(8-9-22(21,25)10-11-23)18-6-4-15-12-16(24)5-7-17(15)20(14)18/h5,7,10-12,14,18-20,24-25H,3-4,6,8-9,13H2,1-2H3/b11-10+/t14-,18-,19-,20+,21-,22+/m0/s1 |
Clave InChI |
UYRBVLDGMNORHN-XUOOYTPCSA-N |
SMILES isomérico |
CC[C@H]1C[C@]2([C@@H](CC[C@]2(/C=C/I)O)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canónico |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
Sinónimos |
17-iodovinyl-11-ethylestradiol 17alpha-iodovinyl-11beta-ethylestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



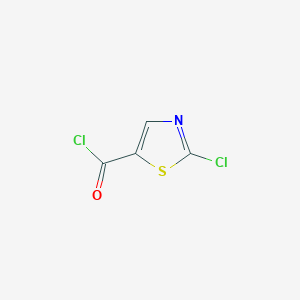
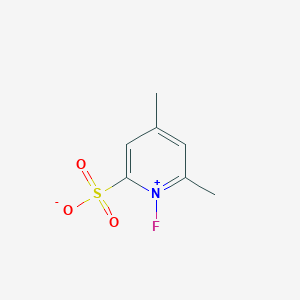
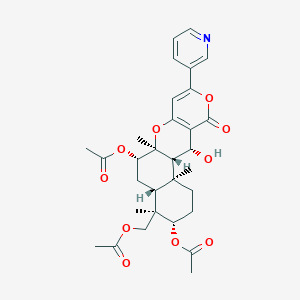
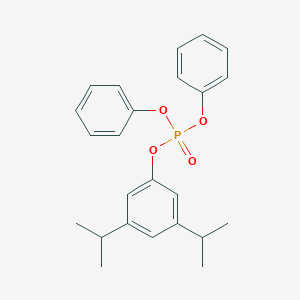
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
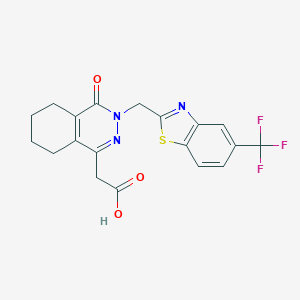
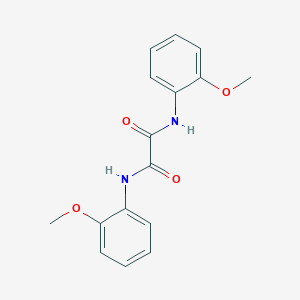
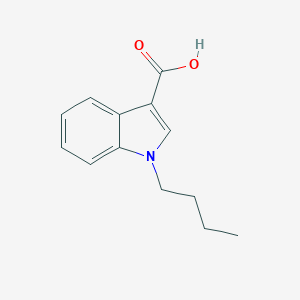
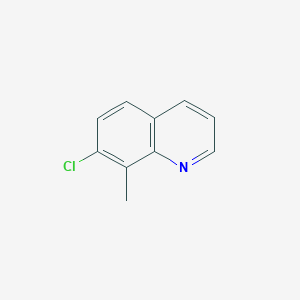
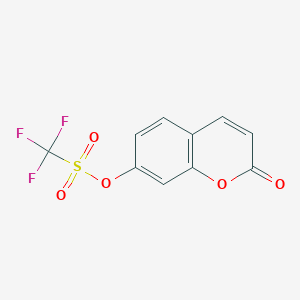
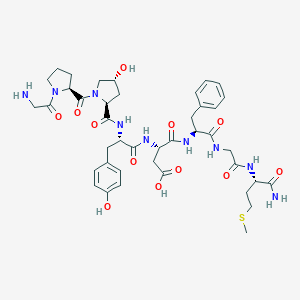
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
